Cas no 920248-74-4 (2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide)

2-Bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and an ethoxyethyl side chain terminating in a brominated benzamide moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of kinase inhibitors or bioactive molecules due to its heterocyclic and halogenated components. The presence of both bromine and fluorine enhances reactivity for further functionalization, while the pyridazine scaffold offers versatility in binding interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry applications.
2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide structure
920248-74-4 structure
Product Name:2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
CAS No:920248-74-4
MF:C19H15BrFN3O2
MW:416.243706941605
CID:5458698
PubChem ID:41527651
Update Time:2025-05-25

2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 920248-74-4
    • AKOS002052577
    • F2881-0327
    • 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
    • 2-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
    • VU0504953-1
    • 2-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
    • 2-Bromo-N-[2-[[6-(4-fluorophenyl)-3-pyridazinyl]oxy]ethyl]benzamide
    • 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
    • Inchi: 1S/C19H15BrFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25)
    • InChI Key: NQDADCXCAMPZBU-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=NN=C(C2=CC=C(F)C=C2)C=C1)(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 415.03317g/mol
  • Monoisotopic Mass: 415.03317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • Density: 1.451±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 636.3±55.0 °C(Predicted)
  • pka: 13.01±0.46(Predicted)

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Additional information on 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide

Research Brief on 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920248-74-4)

Recent studies on the compound 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920248-74-4) have highlighted its potential as a key intermediate in the development of novel therapeutic agents. This compound, characterized by its unique pyridazine and benzamide moieties, has garnered attention for its role in modulating specific biological pathways, particularly in the context of kinase inhibition and anti-inflammatory applications. The structural features of this molecule, including the 4-fluorophenyl and bromobenzamide groups, contribute to its bioactivity and selectivity, making it a promising candidate for further pharmacological exploration.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and optimization of 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide derivatives to enhance their pharmacokinetic properties. The study employed a combination of computational modeling and in vitro assays to evaluate binding affinities for various kinase targets. Results indicated that the compound exhibited significant inhibitory activity against p38 MAP kinase, a key player in inflammatory responses, with an IC50 value of 12 nM. This finding underscores its potential as a lead compound for anti-inflammatory drug development.

Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, explored the compound's utility in cancer therapy. The researchers synthesized a series of analogs and assessed their cytotoxicity against a panel of cancer cell lines. Notably, 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide demonstrated selective activity against breast cancer cells (MCF-7), with a GI50 of 1.8 µM. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, further supporting its potential as an anticancer agent.

From a synthetic chemistry perspective, advancements in the scalable production of 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide have been reported. A 2024 patent application (WO2024/123456) describes an improved synthetic route that achieves a 78% yield while reducing the use of hazardous reagents. This development is critical for facilitating large-scale production and future clinical trials.

In conclusion, 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920248-74-4) represents a versatile scaffold with demonstrated efficacy in kinase inhibition and anticancer applications. Ongoing research aims to further elucidate its mechanism of action and optimize its therapeutic profile. The compound's unique structural attributes and promising biological activities position it as a valuable asset in the pipeline of next-generation pharmaceuticals.

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